molecular formula C24H25N7OS2 B11184988 2-[({4-Amino-6-[(2,3-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl)sulfanyl]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4-ol

2-[({4-Amino-6-[(2,3-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl)sulfanyl]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4-ol

Cat. No.: B11184988
M. Wt: 491.6 g/mol
InChI Key: QQVRDGYECMEGFA-UHFFFAOYSA-N
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Description

2-({[4-amino-6-(2,3-dimethylanilino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6-{[(4-methylphenyl)sulfanyl]methyl}-4-pyrimidinol is a complex organic compound with a unique structure that combines triazine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-amino-6-(2,3-dimethylanilino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6-{[(4-methylphenyl)sulfanyl]methyl}-4-pyrimidinol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the triazine ring: This can be achieved by reacting cyanuric chloride with 2,3-dimethylaniline under controlled conditions.

    Introduction of the pyrimidine ring: This involves the reaction of the triazine intermediate with 4-methylthiophenol and subsequent cyclization to form the pyrimidine ring.

    Final assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({[4-amino-6-(2,3-dimethylanilino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6-{[(4-methylphenyl)sulfanyl]methyl}-4-pyrimidinol can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino groups can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Alkylated products.

Scientific Research Applications

2-({[4-amino-6-(2,3-dimethylanilino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6-{[(4-methylphenyl)sulfanyl]methyl}-4-pyrimidinol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-({[4-amino-6-(2,3-dimethylanilino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6-{[(4-methylphenyl)sulfanyl]methyl}-4-pyrimidinol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-methoxy-6-methyl-1,3,5-triazine: A simpler triazine derivative with different functional groups.

    4-methyl-6-methoxy-1,3,5-triazine-2-amine: Another triazine derivative with a different substitution pattern.

Uniqueness

This detailed article provides a comprehensive overview of 2-({[4-amino-6-(2,3-dimethylanilino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6-{[(4-methylphenyl)sulfanyl]methyl}-4-pyrimidinol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H25N7OS2

Molecular Weight

491.6 g/mol

IUPAC Name

2-[[4-amino-6-(2,3-dimethylanilino)-1,3,5-triazin-2-yl]methylsulfanyl]-4-[(4-methylphenyl)sulfanylmethyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C24H25N7OS2/c1-14-7-9-18(10-8-14)33-12-17-11-21(32)30-24(26-17)34-13-20-28-22(25)31-23(29-20)27-19-6-4-5-15(2)16(19)3/h4-11H,12-13H2,1-3H3,(H,26,30,32)(H3,25,27,28,29,31)

InChI Key

QQVRDGYECMEGFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)SCC3=NC(=NC(=N3)NC4=CC=CC(=C4C)C)N

Origin of Product

United States

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